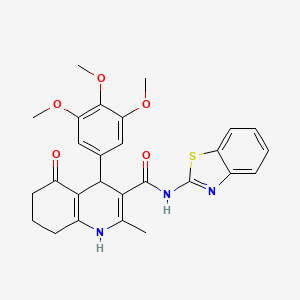![molecular formula C19H20N2O7S B11651078 Ethyl 5-acetyl-4-methyl-2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11651078.png)
Ethyl 5-acetyl-4-methyl-2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 5-ACETYL-4-METHYL-2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-4-METHYL-2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene core. Common synthetic routes include the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur . The reaction conditions often require the use of a base, such as sodium ethoxide, and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps might include recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 5-ACETYL-4-METHYL-2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles such as amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
ETHYL 5-ACETYL-4-METHYL-2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 5-ACETYL-4-METHYL-2-({2,2,2-TRICHLORO-1-[(2-METHYLBENZOYL)AMINO]ETHYL}AMINO)-3-THIOPHENECARBOXYLATE
- Suprofen : A 2-substituted thiophene known for its anti-inflammatory properties .
- Articaine : A trisubstituted thiophene used as a dental anesthetic .
Uniqueness
ETHYL 5-ACETYL-4-METHYL-2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of acetyl, nitrophenoxy, and thiophene moieties makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C19H20N2O7S |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
ethyl 5-acetyl-4-methyl-2-[[2-(3-methyl-4-nitrophenoxy)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H20N2O7S/c1-5-27-19(24)16-11(3)17(12(4)22)29-18(16)20-15(23)9-28-13-6-7-14(21(25)26)10(2)8-13/h6-8H,5,9H2,1-4H3,(H,20,23) |
Clave InChI |
DTVTZASAWVPWEH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC(=C(C=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-(5-nitro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11650996.png)
![2-amino-4-[4-(morpholin-4-yl)-3-nitrophenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11651004.png)
![(6Z)-2-ethyl-5-imino-6-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651011.png)
![4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)-N-phenylbenzamide](/img/structure/B11651031.png)
![1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11651039.png)

![(6Z)-6-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651050.png)
![4-chloro-3-(5-{(Z)-[1-(2-fluorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11651053.png)
![2-(benzylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B11651056.png)
![(6Z)-5-imino-6-[4-(2-phenoxyethoxy)benzylidene]-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651064.png)
![Propan-2-yl 2-{[(2,4-difluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651074.png)
![Ethyl 5-acetyl-4-methyl-2-{[(2-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11651079.png)

![Ethyl 8-chloro-4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11651089.png)
